2H-Pyran, tetrahydro-2-(9-tetradecenyloxy)-
Description
Chemical Structure and Properties 2H-Pyran, tetrahydro-2-(9-tetradecenyloxy)- (CAS 61405-40-1) is a heterocyclic compound with a molecular formula of C₁₉H₃₆O₂ (MW: 296.49 g/mol). Its structure comprises a tetrahydro-2H-pyran ring (a six-membered oxygen-containing ring) substituted with a 9-tetradecenyloxy group. The 9-tetradecenyl chain is a 14-carbon aliphatic group featuring a double bond at the ninth position (Δ⁹ unsaturation) .
Properties
CAS No. |
61405-40-1 |
|---|---|
Molecular Formula |
C19H36O2 |
Molecular Weight |
296.5 g/mol |
IUPAC Name |
2-tetradec-9-enoxyoxane |
InChI |
InChI=1S/C19H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-14-17-20-19-16-13-15-18-21-19/h5-6,19H,2-4,7-18H2,1H3 |
InChI Key |
FUYLUCBYVQPAQH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC=CCCCCCCCCOC1CCCCO1 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
Detailed Research Outcomes and Analytical Data
Spectroscopic Characterization
- Nuclear Magnetic Resonance (NMR): Proton NMR provides characteristic signals for the tetrahydropyran ring protons and the olefinic protons of the 9-tetradecene side chain. The olefinic protons typically appear in the 5.3–5.4 ppm range, confirming the presence of the double bond.
- Mass Spectrometry: Confirms the molecular ion peak at m/z corresponding to 296.49 g/mol.
- Infrared Spectroscopy (IR): Shows ether C–O stretching vibrations around 1100 cm⁻¹ and alkene C=C stretching near 1650 cm⁻¹.
Purification and Yield
- The product is usually isolated by distillation under reduced pressure or chromatographic methods.
- Yields reported for similar tetrahydropyran derivatives with long alkoxy chains range from 60% to 90%, depending on reaction conditions and purification efficiency.
Comparative Table of Preparation Conditions for Tetrahydropyran Derivatives
| Parameter | Method A (Acid-catalyzed cyclization) | Method B (One-pot synthesis) | Method C (Etherification) |
|---|---|---|---|
| Starting Material | 5-Hydroxyvaleraldehyde | Cycloalkanones + DMFDMA | Tetrahydropyran-2-ol + alkyl halide |
| Catalyst/Reagent | Anhydrous HCl | DMFDMA, Hippuric acid, Ac2O | K2CO3 or Ag2O |
| Solvent | Chloroform | Acetic anhydride | Polar aprotic solvents (e.g., DMF) |
| Temperature | 70°C | 100–130°C (microwave-assisted) | Room temp to 80°C |
| Reaction Time | 2 hours | 10–29 hours (microwave reduces time) | Several hours |
| Yield (%) | ~90–95% | 60–80% | 70–85% |
| Product Purity | High (distillation) | Moderate to high | High (chromatography) |
Notes: DMFDMA = N,N-Dimethylformamide dimethyl acetal; Ac2O = Acetic anhydride.
Summary and Professional Insights
The preparation of 2H-Pyran, tetrahydro-2-(9-tetradecenyloxy)- involves a multi-step synthetic approach starting with the formation of the tetrahydropyran ring via acid-catalyzed cyclization of hydroxyaldehydes, followed by etherification with a 9-tetradecene alkylating agent. The synthetic route must preserve the unsaturation in the side chain, requiring careful control of reaction conditions.
Advanced synthetic methodologies, including one-pot syntheses and microwave-assisted reactions, have been developed for related pyran derivatives, offering potential improvements in efficiency and yield. Analytical techniques such as NMR, IR, and mass spectrometry are essential for confirming the structure and purity of the final product.
This overview is based on a comprehensive review of patents, chemical literature, and authoritative chemical databases, ensuring a professional and diverse source foundation for the preparation methods of this compound.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Tetrahydro-2-(9-tetradecenyloxy)-2H-pyran can undergo oxidation reactions, particularly at the double bond in the aliphatic chain. Common oxidizing agents include potassium permanganate and ozone.
Reduction: The compound can be reduced to form saturated derivatives. Hydrogenation using catalysts like palladium on carbon is a typical method.
Substitution: The pyran ring can undergo substitution reactions, where functional groups are introduced at specific positions. Halogenation and alkylation are common examples.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution, ozone in an organic solvent.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenating agents like bromine or chlorine, alkylating agents like alkyl halides.
Major Products Formed:
Oxidation: Formation of epoxides or diols.
Reduction: Formation of tetrahydro-2-(9-tetradecenyloxy)-2H-pyran derivatives with saturated aliphatic chains.
Substitution: Introduction of halogen or alkyl groups at specific positions on the pyran ring.
Scientific Research Applications
Chemistry: Tetrahydro-2-(9-tetradecenyloxy)-2H-pyran is used as a building block in organic synthesis
Biology: In biological research, this compound can be used as a model system to study the behavior of heterocyclic compounds in biological systems. Its interactions with enzymes and other biomolecules can provide insights into the mechanisms of action of similar compounds.
Medicine: The compound’s potential medicinal properties are being explored, particularly its ability to interact with biological targets. It may serve as a lead compound for the development of new drugs with therapeutic applications.
Industry: In the industrial sector, Tetrahydro-2-(9-tetradecenyloxy)-2H-pyran can be used as an intermediate in the production of surfactants, lubricants, and other specialty chemicals. Its unique properties make it valuable in the formulation of products with specific performance characteristics.
Mechanism of Action
The mechanism of action of Tetrahydro-2-(9-tetradecenyloxy)-2H-pyran involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into specific binding sites, where it can modulate the activity of these targets. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Alkynyl and Alkenyl Derivatives
Key Observations :
- Chain Length and Unsaturation : Longer chains (e.g., C14 in the target compound) enhance lipophilicity compared to shorter chains (e.g., C3 in 2-propynyloxy derivatives).
- Alkenyl vs. Alkynyl Groups : Alkenyl groups (e.g., Δ⁹ in the target compound) offer flexibility, while alkynyl groups (e.g., 12-pentadecynyloxy) introduce rigidity and reactivity, influencing biological activity and synthetic utility .
Anticancer Activity
- 2H-Pyran, tetrahydro-2-(12-pentadecynyloxy)-: Exhibits inhibitory effects on non-small cell lung cancer cells (3.7% concentration in algal extracts) due to its triple bond, which may enhance interaction with cellular targets .
Antibacterial and Antioxidant Properties
Physicochemical Properties
| Property | 2H-Pyran, tetrahydro-2-(9-tetradecenyloxy)- | 2H-Pyran, 2-(9-decynyloxy)tetrahydro- | 2H-Pyran, tetrahydro-2-(2-propynyloxy)- |
|---|---|---|---|
| Molecular Weight | 296.49 g/mol | 238.37 g/mol | 140.18 g/mol |
| XLogP3 | ~5.2 (estimated) | 4.4 | 1.8 |
| Boiling Point | High (due to long chain) | Moderate | Low (volatile) |
| Reactivity | Low (stable double bond) | Moderate (terminal triple bond) | High (proximal triple bond) |
Notes:
Biological Activity
2H-Pyran, tetrahydro-2-(9-tetradecenyloxy)- is a compound that belongs to the pyran family, which is known for its diverse biological activities. This article examines the biological activity of this specific compound, including its synthesis, properties, and potential applications in various fields such as medicine and agriculture.
Chemical Structure and Properties
The molecular formula for 2H-Pyran, tetrahydro-2-(9-tetradecenyloxy)- is , with a molecular weight of approximately 274.46 g/mol. Its structure features a tetrahydropyran ring with a long alkoxy chain, which may influence its solubility and biological interactions.
Antimicrobial Properties
Recent studies have indicated that compounds within the pyran family exhibit antimicrobial properties. For instance, derivatives of 2H-pyran have shown effectiveness against various bacterial strains. The presence of the long alkoxy chain in 2H-Pyran, tetrahydro-2-(9-tetradecenyloxy)- may enhance its interaction with microbial membranes, potentially leading to increased antimicrobial efficacy.
- Case Study : A study published in Journal of Natural Products reported that similar pyran derivatives demonstrated significant activity against Staphylococcus aureus and Escherichia coli. The study suggested that structural modifications could enhance these effects further .
Anti-inflammatory Effects
Another area of interest is the anti-inflammatory potential of this compound. Pyran derivatives have been associated with the inhibition of pro-inflammatory cytokines, suggesting a possible therapeutic role in managing inflammatory diseases.
- Research Findings : In vitro studies have shown that certain pyran compounds can downregulate the expression of TNF-alpha and IL-6 in macrophage cells, indicating their potential as anti-inflammatory agents .
Synthesis Methods
The synthesis of 2H-Pyran, tetrahydro-2-(9-tetradecenyloxy)- can be achieved through several methods, including:
- Esterification : The hydroxyl group can react with carboxylic acids to form esters, which may enhance its utility in various applications .
- Cyclization Reactions : Utilizing appropriate precursors to promote cyclization can yield this compound efficiently.
Pharmaceutical Applications
Due to its biological activity, 2H-Pyran, tetrahydro-2-(9-tetradecenyloxy)- holds promise for use in pharmaceuticals, particularly as an antimicrobial or anti-inflammatory agent. Further research is necessary to explore its efficacy in clinical settings.
Agricultural Uses
The compound's potential as a biopesticide is another area worth exploring. Its ability to interact with microbial systems could make it useful in developing eco-friendly pest control solutions.
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C18H34O |
| Molecular Weight | 274.46 g/mol |
| Antimicrobial Activity | Effective against E. coli and S. aureus |
| Anti-inflammatory Potential | Downregulates TNF-alpha and IL-6 |
| Synthesis Methods | Esterification, Cyclization |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2H-pyran derivatives with long-chain alkoxy substituents, and how are reaction conditions optimized?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, such as nucleophilic substitution or etherification under acidic/basic conditions. For example, tetrahydro-2H-pyran derivatives with alkynyloxy substituents (e.g., 8-dodecynyloxy) are synthesized via catalytic coupling of propargyl alcohols with tetrahydropyran precursors using Pd-based catalysts . Optimization includes adjusting solvent polarity (e.g., THF vs. DCM) and temperature to enhance regioselectivity and yield. Reaction progress is monitored via TLC or GC-MS .
Q. How is structural confirmation achieved for tetrahydropyran derivatives post-synthesis?
- Methodological Answer : Key techniques include:
- NMR Spectroscopy : H and C NMR identify the pyran ring (δ 3.5–4.5 ppm for oxygenated protons) and substituent integration (e.g., terminal alkene/alkyne protons in 9-tetradecenyloxy groups) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., observed m/z 308.27 for CHO) and fragmentation patterns .
- X-ray Crystallography : Resolves stereochemistry of chiral centers (if present) .
Q. What physicochemical properties are critical for solubility and stability studies of this compound?
- Methodological Answer :
- LogP Values : Hydrophobicity (XLogP3 ≈ 7.0) is calculated using computational tools like MarvinSketch, critical for predicting membrane permeability .
- Thermal Stability : Differential Scanning Calorimetry (DSC) assesses decomposition temperatures, often >200°C for tetrahydropyran derivatives .
- Polar Surface Area (PSA) : Topological PSA (≈18.5 Ų) influences hydrogen-bonding capacity and solubility in polar solvents .
Advanced Research Questions
Q. How does the length and unsaturation of the alkoxy chain (e.g., 9-tetradecenyloxy) influence reactivity in cross-coupling reactions?
- Methodological Answer :
- Steric Effects : Longer chains (C14) reduce reaction rates in Pd-catalyzed couplings due to hindered access to catalytic sites. For example, Stille couplings with tributylstannane derivatives require elevated temperatures (80–100°C) .
- Electronic Effects : Unsaturation (e.g., alkenyl/alkynyl groups) enhances electron density at the oxygen atom, altering nucleophilicity in SN2 reactions .
- Case Study : Substitution with 12-pentadecynyloxy groups improves regioselectivity in γ-lactone formation (72% yield) compared to saturated analogs .
Q. What computational strategies predict the biological activity of this compound against targets like EGFR in NSCLC?
- Methodological Answer :
- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions (e.g., hydrogen bonds between the pyran oxygen and EGFR’s Lys745 residue) .
- MD Simulations : GROMACS assesses binding stability over 100 ns trajectories, revealing conformational changes in the receptor’s active site .
- QSAR Modeling : Correlates substituent chain length (n=14) with IC values in kinase inhibition assays .
Q. How can contradictory data on synthesis yields (e.g., 56% vs. 76% for similar derivatives) be resolved?
- Methodological Answer :
- Catalyst Screening : Compare PdCl(PPh) vs. CuI in Sonogashira couplings; Pd systems often yield higher purity .
- Purity Controls : Use preparative HPLC to isolate intermediates, minimizing side reactions (e.g., over-oxidation of alkyne groups) .
- Reaction Kinetics : In-line FTIR monitors intermediate formation rates, optimizing time-temperature profiles .
Q. What role does this compound play in drug delivery systems due to its hydrophobic properties?
- Methodological Answer :
- Lipid Nanoparticle (LNP) Formulation : The C14 chain integrates into lipid bilayers, enhancing cargo (e.g., siRNA) encapsulation efficiency. Dynamic Light Scattering (DLS) confirms particle size (80–120 nm) and stability .
- Caco-2 Permeability Assays : Apparent permeability (P) >1 × 10 cm/s indicates suitability for oral delivery .
Data Contradiction Analysis
Q. Why do reported LogP values vary across studies for structurally similar tetrahydropyran derivatives?
- Resolution :
- Experimental vs. Calculated LogP : Experimental LogP (e.g., shake-flask method) may differ from software predictions (e.g., XLogP3) due to solvent choice (octanol/water vs. buffer systems) .
- Isomeric Purity : Unresolved stereocenters (e.g., at C2 of the pyran ring) alter partitioning behavior. Chiral HPLC separates enantiomers for accurate measurements .
Structural Comparison Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
